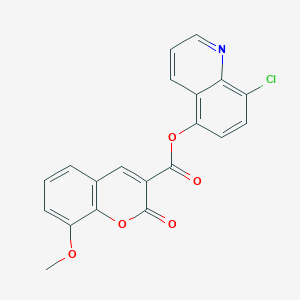

N-(2-Iodophenyl)-2-(2-thienyl)ethanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

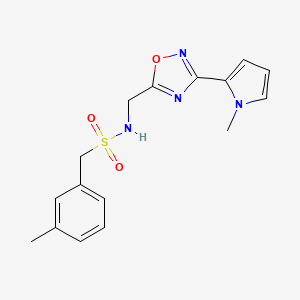

N-(2-Iodophenyl)-2-(2-thienyl)ethanamide, also known as ITE, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. ITE belongs to the family of aryl hydrocarbon receptor (AhR) ligands, which are known to regulate various physiological processes.

科学的研究の応用

Chemical Structure Interactions and Frameworks

In the study of isomeric compounds, the interaction between iodophenyl and thienyl groups within different frameworks has been extensively explored. For instance, contrasting three-dimensional framework structures in isomeric pairs show that molecules can be linked through a variety of interactions, including hydrogen bonds, iodo-nitro interactions, and aromatic pi-pi stacking, contributing to the compound's stability and reactivity (Wardell et al., 2005). Such structural insights are crucial for the development of materials and pharmaceuticals, where the precise arrangement of atoms dictates the properties and efficacy of the final product.

Catalytic Applications

The catalytic properties of compounds containing both iodophenyl and thienyl groups have been investigated, with findings showing potential in organic synthesis processes. For example, direct C-H bond arylation of thienyl thioamides, catalyzed by palladium complexes, demonstrates selective monoarylation and diarylation products (Yamauchi et al., 2015). This method's efficiency in modifying thiophene derivatives can significantly impact the synthesis of complex organic molecules, highlighting the compound's role in facilitating chemical transformations.

Photovoltaic and Liquid Crystal Applications

The incorporation of thiophene and iodophenyl units into compounds has shown significant potential in the development of materials for photovoltaic and liquid crystal applications. Research into heterocyclic pyridine-based compounds with thiophene units has revealed their suitability for dye-sensitized solar cells (DSSCs), offering insights into how π-conjugation units affect photovoltaic performance (Chen et al., 2021). Such studies are instrumental in designing more efficient energy-harvesting devices, with the specific interactions between iodophenyl and thienyl playing a critical role in tuning the materials' properties.

Antimicrobial Activity

Investigations into the antimicrobial activity of thiophene derivatives have uncovered promising results, suggesting potential applications in developing new antibacterial agents. Thiourea derivatives, including those with iodophenyl groups, have demonstrated significant interactions with bacterial cells, offering a basis for novel antimicrobial strategies (Limban et al., 2011). These findings highlight the compound's potential in addressing the growing concern of antibiotic resistance and the need for new therapeutic agents.

特性

IUPAC Name |

N-(2-iodophenyl)-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10INOS/c13-10-5-1-2-6-11(10)14-12(15)8-9-4-3-7-16-9/h1-7H,8H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYRIGJOMQRNIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CC2=CC=CS2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10INOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Piperidyl-2-[4-(pyrrolidinylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2609979.png)

![3-(3-Chlorophenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2609982.png)

![5-Chloro-2-methyl-4-[(1-methylpiperidin-3-yl)amino]-2,3-dihydropyridazin-3-one](/img/structure/B2609983.png)

![Ethyl 2-(3-nitrobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2609987.png)

![2-{[1,2-Dihydroacenaphthylen-5-YL(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}phenol](/img/structure/B2609996.png)

![4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2609999.png)